

Technical Guide: Ro 10-5824 Dihydrochloride and the Dopamine D4 Receptor

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **Ro 10-5824 dihydrochloride** for the dopamine D4 receptor. It includes a summary of its quantitative binding data, a detailed experimental protocol for a representative binding assay, and visualizations of the D4 receptor signaling pathway and the experimental workflow.

Core Data Presentation

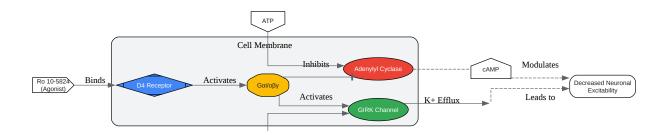
Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1][2] [3][4] Its binding affinity is characterized by a low nanomolar Ki value, indicating a high affinity for the D4 receptor. The compound exhibits significant selectivity for the D4 receptor over other dopamine receptor subtypes.

Compound	Parameter	Value	Receptor	Selectivity
Ro 10-5824 dihydrochloride	Ki	5.2 nM	Human Dopamine D4	>250-fold vs. D3; >1000-fold vs. D1, D2, D5[2]
EC50	205 nM	Human Dopamine D4	(Functional Assay: [35S]GTPγS binding)[5]	



Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist such as dopamine or Ro 10-5824, the receptor couples to inhibitory G proteins ($G\alpha i/o$).[7][8][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] Additionally, the $\beta \gamma$ subunits of the dissociated G protein can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]



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Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

The determination of the Ki value for **Ro 10-5824 dihydrochloride** at the D4 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (Ro 10-5824) for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:



- Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity D4 receptor radioligand, such as [3H]-spiperone or another suitable ligand.
- Test Compound: Ro 10-5824 dihydrochloride.
- Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., unlabeled haloperidol or clozapine).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation Counter: For quantifying radioactivity.

Procedure:

- Membrane Preparation:
 - Culture cells expressing the human D4 receptor to a high density.
 - Harvest the cells and homogenize them in ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
- Binding Assay:
 - Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.



- Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
- Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.
- Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (Ro 10-5824).
- Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

Filtration and Washing:

- Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
 This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

Quantification:

- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

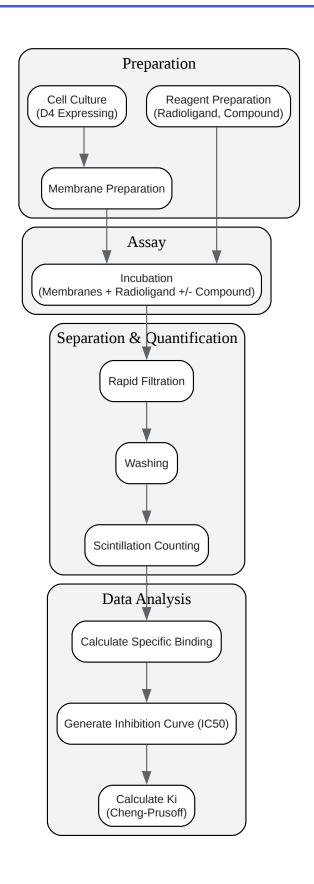


Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the Ki value of a compound.





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Radioligand Binding Assay Workflow.



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